molecular formula C10H15BrN2 B13323114 1,2-Benzenediamine, 4-bromo-N2-(2-methylpropyl)-

1,2-Benzenediamine, 4-bromo-N2-(2-methylpropyl)-

Cat. No.: B13323114
M. Wt: 243.14 g/mol
InChI Key: YLKYKUWMVPWWCJ-UHFFFAOYSA-N
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Description

1,2-Benzenediamine, 4-bromo-N2-(2-methylpropyl)- is a chemical compound with the molecular formula C10H15BrN2 and a molecular weight of 243.14 g/mol . It is a derivative of 1,2-benzenediamine, where one of the hydrogen atoms is replaced by a bromine atom and another by an N2-(2-methylpropyl) group. This compound is used primarily in research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzenediamine, 4-bromo-N2-(2-methylpropyl)- typically involves the bromination of 1,2-benzenediamine followed by alkylation with 2-methylpropylamine. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the bromination process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as purification through recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenediamine, 4-bromo-N2-(2-methylpropyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, amines, and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

1,2-Benzenediamine, 4-bromo-N2-(2-methylpropyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Benzenediamine, 4-bromo-N2-(2-methylpropyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the N2-(2-methylpropyl) group play crucial roles in modulating the compound’s reactivity and binding affinity. These interactions can lead to various biochemical effects, including inhibition or activation of enzymatic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Benzenediamine, 4-bromo-N2-(2-methylpropyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the bromine atom and the N2-(2-methylpropyl) group allows for unique interactions and reactivity compared to other similar compounds .

Properties

Molecular Formula

C10H15BrN2

Molecular Weight

243.14 g/mol

IUPAC Name

4-bromo-2-N-(2-methylpropyl)benzene-1,2-diamine

InChI

InChI=1S/C10H15BrN2/c1-7(2)6-13-10-5-8(11)3-4-9(10)12/h3-5,7,13H,6,12H2,1-2H3

InChI Key

YLKYKUWMVPWWCJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=C(C=CC(=C1)Br)N

Origin of Product

United States

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